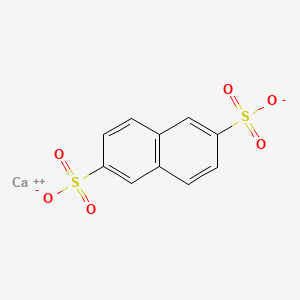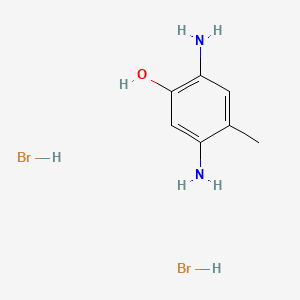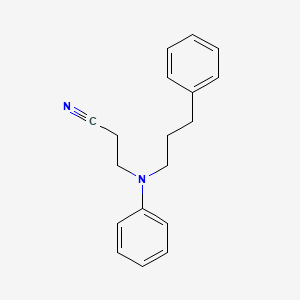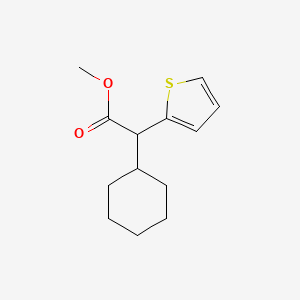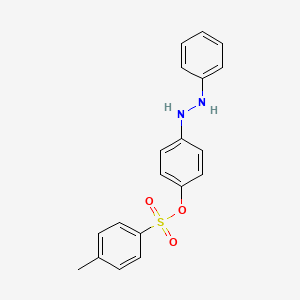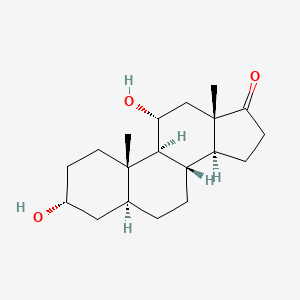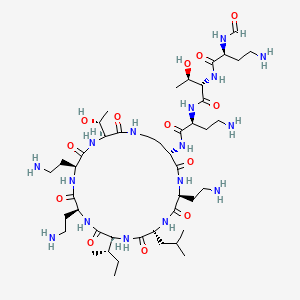
Dec-1-ene;dodec-1-ene;oct-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Dodecene, polymer with 1-decene and 1-octene, is a synthetic polymer formed by the polymerization of 1-dodecene, 1-decene, and 1-octene. This polymer is known for its excellent thermal stability, low volatility, and high solubility, making it suitable for various industrial applications such as lubricants, adhesives, and coatings .
準備方法
The synthesis of 1-dodecene, polymer with 1-decene and 1-octene, typically involves a catalytic polymerization process. The monomers 1-dodecene, 1-decene, and 1-octene are polymerized in the presence of a catalyst, such as a titanium complex or a borate catalyst, under controlled conditions. The reaction is carried out in a solvent like n-hexane, and the polymerization can be conducted at low temperatures to achieve high molecular weight polymers with low polydispersity indices . Industrial production methods often involve the use of advanced catalysts and optimized reaction conditions to ensure high yield and quality of the polymer .
化学反応の分析
1-Dodecene, polymer with 1-decene and 1-octene, undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The polymer can undergo substitution reactions where functional groups are replaced by other groups.
科学的研究の応用
1-Dodecene, polymer with 1-decene and 1-octene, has a wide range of scientific research applications:
Chemistry: It is used as a base material for the synthesis of various chemical compounds and as a model compound for studying polymerization mechanisms.
Biology: The polymer is used in the development of biocompatible materials and drug delivery systems.
Medicine: It is explored for its potential use in medical devices and implants due to its biocompatibility and stability.
Industry: The polymer is widely used in the production of lubricants, adhesives, and coatings, providing excellent thermal stability and low volatility
作用機序
The mechanism of action of 1-dodecene, polymer with 1-decene and 1-octene, involves the polymerization of the monomers through a catalytic process. The catalyst facilitates the formation of polymer chains by enabling the addition of monomer units. The molecular targets and pathways involved in the polymerization process include the activation of the monomers and the propagation of the polymer chains .
類似化合物との比較
1-Dodecene, polymer with 1-decene and 1-octene, can be compared with other similar compounds such as:
1-Dodecene, polymer with 1-decene and 1-octene, hydrogenated: This compound is similar but undergoes hydrogenation, resulting in a polymer with different properties.
1-Dodecene, trimer with 1-decene, hydrogenated: This compound is a trimer and has different molecular weight and properties compared to the polymer.
Hydrogenated dimerization products of 1-decene, 1-dodecene, and 1-octene: These compounds are dimers and have distinct properties due to their lower molecular weight.
1-Dodecene, polymer with 1-decene and 1-octene, stands out due to its unique combination of monomers, resulting in a polymer with specific properties suitable for various applications.
特性
CAS番号 |
158562-62-0 |
|---|---|
分子式 |
C30H60 |
分子量 |
420.8 g/mol |
IUPAC名 |
dec-1-ene;dodec-1-ene;oct-1-ene |
InChI |
InChI=1S/C12H24.C10H20.C8H16/c1-3-5-7-9-11-12-10-8-6-4-2;1-3-5-7-9-10-8-6-4-2;1-3-5-7-8-6-4-2/h3H,1,4-12H2,2H3;3H,1,4-10H2,2H3;3H,1,4-8H2,2H3 |
InChIキー |
SZUATWNVYXOZEL-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC=C.CCCCCCCCC=C.CCCCCCC=C |
関連するCAS |
158562-62-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


